

A Head-to-Head Comparison: 2'F-ANA and LNA in Antisense Oligonucleotides

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Compound of Interest

Compound Name: DMT-2'-F-Bz-dC

Cat. No.: B584048

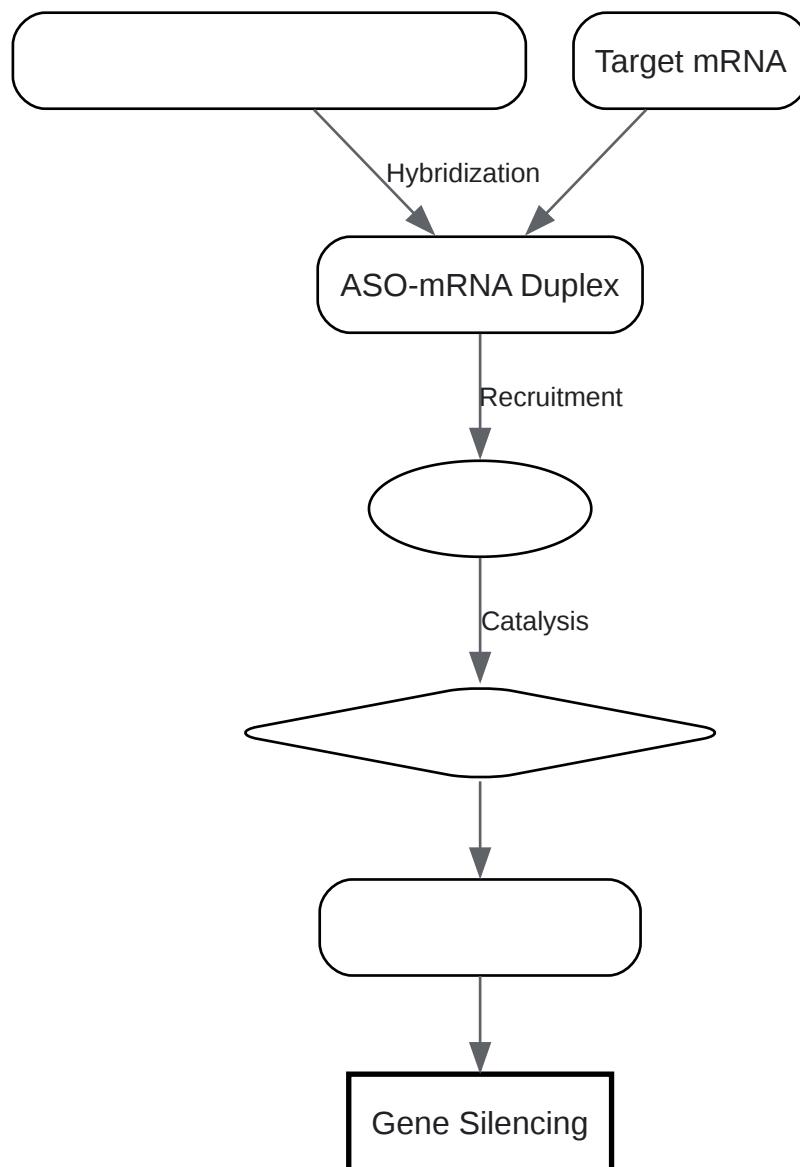
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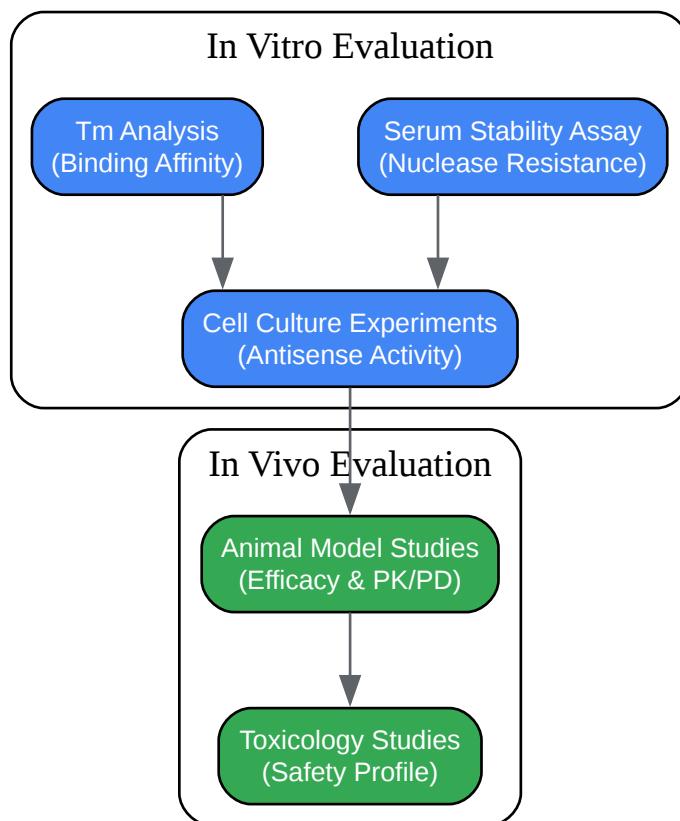
For researchers, scientists, and drug development professionals navigating the landscape of antisense therapeutics, the choice of chemical modification is paramount. This guide provides an objective comparison of two prominent next-generation nucleic acid analogs: 2'-Deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) and Locked Nucleic Acid (LNA). We delve into their performance metrics, supported by experimental data, to empower informed decisions in the design of potent and specific antisense oligonucleotides (ASOs).

At the heart of antisense technology lies the strategic silencing of gene expression. This is often achieved through the design of short, synthetic nucleic acid strands that bind to a target mRNA, leading to its degradation via the cellular enzyme RNase H. To enhance the efficacy, stability, and safety of these ASOs, various chemical modifications have been developed. Among these, 2'F-ANA and LNA have emerged as powerful tools, each with a unique set of properties.

Chemical Structures at a Glance

The distinct therapeutic profiles of 2'F-ANA and LNA originate from their unique sugar modifications.





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